molecular formula C11H10N4O3S B2575234 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 313223-76-6

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Katalognummer: B2575234
CAS-Nummer: 313223-76-6
Molekulargewicht: 278.29
InChI-Schlüssel: GGBLXJZFFRUQKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety. The molecular formula of this compound is C₁₁H₁₀N₄O₃S, with a molecular weight of 278.29 g/mol (derived by adding the nitro group’s mass to the base compound in ). The structure includes:

  • A 3-nitrobenzamide group (electron-withdrawing nitro substituent at the benzene ring’s 3rd position).
  • A 5-methyl-1,3,4-thiadiazole ring (a sulfur- and nitrogen-containing heterocycle known for its π-conjugation and stability).
  • A methyl group at the 4th position of the benzamide and the 5th position of the thiadiazole.

Eigenschaften

IUPAC Name

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-6-3-4-8(5-9(6)15(17)18)10(16)12-11-14-13-7(2)19-11/h3-5H,1-2H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBLXJZFFRUQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and the thiadiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide with structurally related thiadiazole and benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties References
This compound C₁₁H₁₀N₄O₃S 278.29 - 3-Nitrobenzamide
- 5-Methyl-thiadiazole
High electrophilicity due to nitro group; potential for hydrogen bonding and π-π interactions.
4-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (non-nitrated analog) C₁₁H₁₁N₃OS 233.29 - Benzamide (no nitro)
- 5-Methyl-thiadiazole
Lower molecular weight and reduced electrophilicity compared to nitro analog; higher solubility in non-polar solvents.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₆ClF₂N₂OS 274.68 - 2,4-Difluorobenzamide
- 5-Chloro-thiazole (vs. thiadiazole)
Thiazole ring (fewer nitrogen atoms) reduces π-conjugation; chloro/fluoro substituents enhance hydrophobicity. Crystal packing stabilized by N–H∙∙∙N hydrogen bonds.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide C₂₃H₁₈N₄O₂S 414.49 - Acetylpyridine-thiadiazole hybrid
- Phenyl substituent
Extended conjugation from pyridine increases planarity; high melting point (290°C) suggests crystalline stability.
2-Phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide C₁₆H₁₃N₃O₂S 311.36 - Phenoxyacetamide (vs. benzamide)
- 5-Phenyl-thiadiazole
Phenoxy group enhances steric bulk; reduced hydrogen-bonding capacity compared to benzamide derivatives.
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide C₁₅H₁₇ClN₃O₂S 338.83 - Oxadiazole (vs. thiadiazole)
- Thioxo group
Oxadiazole’s oxygen atom increases polarity; thioxo group may participate in tautomerism. Single-crystal X-ray data available (R factor = 0.050).

Key Structural and Functional Comparisons:

Heterocycle Core :

  • Thiadiazole vs. Thiazole/Oxadiazole : Thiadiazoles (two nitrogen atoms) exhibit stronger π-conjugation and thermal stability compared to thiazoles (one nitrogen) or oxadiazoles (oxygen and nitrogen). This impacts electronic properties and binding interactions .
  • Nitro Group vs. Halogen Substituents : The nitro group in the target compound enhances electrophilicity and may reduce solubility compared to chloro/fluoro analogs, which are more hydrophobic .

Substituent Effects :

  • Methyl Groups : Methyl substituents (e.g., at thiadiazole’s 5th position) improve lipophilicity and metabolic stability.
  • Extended Conjugation : Compounds like 8a () with pyridine or phenyl groups exhibit higher melting points and crystallinity due to planar structures .

Synthetic Routes: The target compound’s synthesis likely involves nitration of a pre-formed benzamide-thiadiazole scaffold, analogous to methods in (e.g., reactions with active methylene compounds) . Non-nitrated analogs (e.g., ’s 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide) are synthesized via direct coupling of benzoyl chlorides with thiadiazole amines .

Physicochemical Properties: Solubility: Nitro and oxadiazole derivatives are less soluble in aqueous media than their non-nitrated or thiazole counterparts. Stability: Thiadiazoles with electron-withdrawing groups (e.g., nitro) are more resistant to oxidative degradation .

Research Implications

The structural variations among these compounds highlight design strategies for optimizing drug-like properties:

  • Bioactivity : Nitro groups may enhance interactions with enzymes (e.g., nitroreductases), while thiadiazoles’ rigidity supports target binding .
  • Thermal Stability : High melting points in acetylpyridine-thiadiazole hybrids (e.g., 8a ) suggest suitability for high-temperature applications .

Biologische Aktivität

4-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The presence of the thiadiazole moiety and nitro group in its structure suggests various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article explores the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C11H10N4O4S
  • Molecular Weight : 294.28 g/mol
  • CAS Number : 300568-49-4

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been shown to possess activity against various bacterial strains and fungi. The specific compound this compound has demonstrated moderate antibacterial effects in preliminary studies, which warrant further investigation into its spectrum of activity and mechanism of action.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A related compound with a similar structure exhibited potent inhibition of cancer cell proliferation in vitro. In one study, thiadiazole derivatives were evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound showed promising results with an IC50 value comparable to established HDAC inhibitors like vorinostat (SAHA) .

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of thiadiazole derivatives on monoamine oxidase (MAO) enzymes. For instance, a closely related compound exhibited significant MAO-A inhibitory activity with an IC50 value of 0.060 μM, indicating that structural modifications can enhance enzyme inhibition . This suggests that this compound may also possess similar enzyme inhibitory properties.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 Value
Thiadiazole DerivativeMAO-A Inhibition0.060 μM
Thiadiazole CompoundsAntimicrobialModerate
HDAC Inhibitor AnalogsCancer Cell Proliferation InhibitionComparable to SAHA

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in metabolic pathways or cell signaling processes. The nitro group is known for its role in redox reactions and may contribute to the compound's overall reactivity and biological interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.